REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[C:14](=[O:18])[CH2:13][CH2:12]3)O1.Cl[C:21]1[N:26]=[CH:25][C:24]([CH3:27])=[CH:23][N:22]=1.C(=O)([O-])[O-].[Na+].[Na+].O1CCOCC1>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].O>[CH3:27][C:24]1[CH:23]=[N:22][C:21]([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[C:14](=[O:18])[CH2:13][CH2:12]3)=[N:26][CH:25]=1 |f:2.3.4,6.7.8.9.10|
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Name
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|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=C2CCC(C2=CC1)=O)C
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Name
|
|
Quantity
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747 mg
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=N1)C
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Name
|
|
Quantity
|
2.47 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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27 mL
|
Type
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reactant
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Smiles
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O1CCOCC1
|
Name
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|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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356 mg
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was degassed with nitrogen for 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
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the mixture was degassed with nitrogen for an additional 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
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at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (2×)
|
Type
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WASH
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Details
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The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The final product was purified by silica chromatography on a Combiflash ISCO purification system (Teledyne Isco Inc., Lincoln, Nebr.)
|
Type
|
WASH
|
Details
|
eluting with 20-35% ethyl acetate in heptanes
|
Type
|
CUSTOM
|
Details
|
to provide a white solid (SM-1d, 1.12 g, 86%)
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=NC(=NC1)C=1C=C2CCC(C2=CC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |